molecular formula C11H18N2O3 B1469292 1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1341390-01-9

1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469292
CAS No.: 1341390-01-9
M. Wt: 226.27 g/mol
InChI Key: QEJPXJSRLDZOLP-UHFFFAOYSA-N
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Description

1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid is a synthetic compound belonging to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability

Preparation Methods

The synthesis of 1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the reaction of the azetidine intermediate with cyclopentyl isocyanate under controlled conditions to introduce the cyclopentylcarbamoyl group.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.

Scientific Research Applications

1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules and pharmaceuticals.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Catalysis: The compound can be used in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, due to its unique reactivity.

    Peptidomimetics and Nucleic Acid Chemistry: Its structural features make it suitable for the design of peptidomimetics and nucleic acid analogs with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid can be compared with other azetidine derivatives, such as:

    1-(Benzylcarbamoyl)methylazetidine-3-carboxylic acid: Similar structure but with a benzyl group instead of a cyclopentyl group.

    1-(Phenylcarbamoyl)methylazetidine-3-carboxylic acid: Contains a phenyl group, offering different reactivity and applications.

    1-(Cyclohexylcarbamoyl)methylazetidine-3-carboxylic acid: Features a cyclohexyl group, providing distinct steric and electronic properties.

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c14-10(12-9-3-1-2-4-9)7-13-5-8(6-13)11(15)16/h8-9H,1-7H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPXJSRLDZOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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